

Technical Guide: Synthesis of ,3,5-Tribromo-2-hydroxytoluene

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Compound of Interest

Compound Name: *alpha,3,5-Tribromo-2-hydroxytoluene*

CAS No.: 4186-54-3

Cat. No.: B1268539

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Executive Summary & Compound Identity

,3,5-Tribromo-2-hydroxytoluene is a tri-halogenated derivative of o-cresol.[1][2] Its chemical structure features a toluene core with a hydroxyl group at position 2, bromine atoms at positions 3 and 5 (nuclear substitution), and a bromine atom on the alpha-methyl group (benzylic substitution).[1]

This compound serves as a potent electrophile in organic synthesis, particularly for introducing the 3,5-dibromo-2-hydroxybenzyl moiety into nucleophilic substrates.[1]

Chemical Profile

Property	Detail
IUPAC Name	2-Hydroxy-3,5-dibromobenzyl bromide
Common Synonyms	,3,5-Tribromo-o-cresol; 2,4-Dibromo-6-(bromomethyl)phenol
CAS Number	
Molecular Formula	C H Br O
Molecular Weight	344.83 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	115.0 – 120.0 °C

Retrosynthetic Analysis

The synthesis is most efficiently approached via a two-stage bromination strategy starting from o-Cresol (2-Hydroxytoluene).[1]

- Stage 1 (Nuclear Bromination): Electrophilic Aromatic Substitution (EAS) to install bromine atoms at the ortho and para positions relative to the hydroxyl group (positions 3 and 5).
- Stage 2 (Benzylic Bromination): Free-radical substitution (Wohl-Ziegler reaction) to halogenate the methyl group.[1]

Pathway Logic[1][10]

- Order of Operations: Nuclear bromination must precede side-chain bromination. The hydroxyl group strongly activates the ring, making it impossible to selectively brominate the methyl group first without poly-brominating the ring.[1]

- Regioselectivity: In o-cresol, the hydroxyl group (C2) directs ortho (C1, C3) and para (C5).[1]
Since C1 is occupied by the methyl group, bromination occurs at C3 and C5.[1]

Detailed Synthesis Protocol

Stage 1: Nuclear Bromination

Objective: Synthesis of 3,5-Dibromo-2-hydroxytoluene (3,5-Dibromo-o-cresol).

Reagents

- Substrate: o-Cresol (1.0 eq)[1]
- Brominating Agent: Elemental Bromine (Br₂) (2.0 – 2.2 eq)
- Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
- Quenching: Sodium Bisulfite (NaHSO₃) solution

Experimental Procedure

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HBr byproducts.
- Dissolution: Dissolve o-cresol in glacial acetic acid (approx. 5 mL per gram of substrate). Cool the solution to 0–5 °C using an ice bath.
- Addition: Add liquid bromine dropwise over 60–90 minutes. Maintain the temperature below 10 °C to control the exotherm and prevent oxidation.
 - Mechanistic Note: The first equivalent of Br₂ installs the para-bromo (position 5) rapidly. The second equivalent installs the ortho-bromo (position 3).[1]

- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the mono-bromo intermediate.
- Workup: Pour the reaction mixture into ice-cold water. If excess bromine persists (orange color), add saturated NaHSO₃ solution until the color fades to yellow/white.
- Isolation: Filter the precipitate. Wash with cold water to remove acetic acid.^[1] Recrystallize from ethanol/water to obtain white needles.^[1]
- Yield: Expected yield 85–95%.

Stage 2: Benzylic Radical Bromination

Objective: Conversion of 3,5-Dibromo-o-cresol to

3,5-Tribromo-2-hydroxytoluene.

Note: Direct radical bromination of free phenols can be challenging due to the antioxidant nature of the phenol group (radical scavenging). However, the presence of two electron-withdrawing bromine atoms on the ring significantly deactivates the phenol, allowing the Wohl-Ziegler reaction to proceed with N-Bromosuccinimide (NBS).^[1]

Reagents

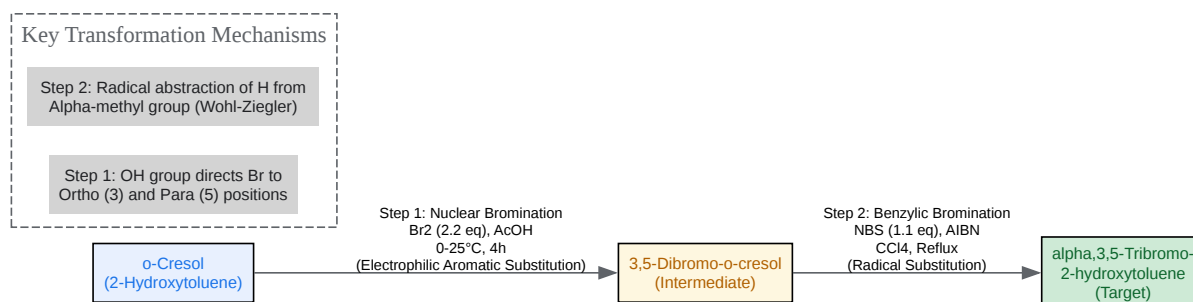
- Substrate: 3,5-Dibromo-o-cresol (1.0 eq)
- Radical Source: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)^[1]
- Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)
- Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (PhCl) (Anhydrous)
 - Green Alternative: Methyl formate or Trifluorotoluene can often substitute for CCl₄

^[1]

Experimental Procedure

- Setup: Use a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
- Dissolution: Dissolve the dried 3,5-dibromo-o-cresol in the chosen solvent (CCl₄ is standard for literature precedence, though toxic).
- Reagent Addition: Add NBS and the radical initiator (AIBN).
- Initiation: Heat the mixture to reflux (77 °C for CCl₄).
- Visual Cue: The denser NBS solid will eventually float and convert to succinimide (which floats on CCl₄) as the reaction proceeds.
- Reaction: Reflux for 4–12 hours. Monitor by TLC or ¹H NMR (Shift of methyl singlet ~2.4 ppm to benzylic methylene ~4.5 ppm).
- Critical Control: Do not overheat or extend reaction time excessively to avoid gem-dibromination (forming the benzal bromide).^[1]
- Workup: Cool the mixture to 0 °C to precipitate succinimide completely. Filter off the succinimide solid.
- Purification: Evaporate the solvent under reduced pressure. The crude residue is often pure enough for subsequent steps. If necessary, recrystallize from hexane/chloroform or purify via flash column chromatography (using non-protic solvents to avoid solvolysis).

Reaction Pathway Diagram



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Caption: Two-step synthesis pathway from o-Cresol to

,3,5-Tribromo-2-hydroxytoluene via nuclear bromination followed by radical side-chain bromination.[1]

Safety & Handling (Lachrymator Warning)

This synthesis involves hazardous intermediates that require strict safety protocols:

- Benzyl Bromides are Lachrymators: The target compound (alpha,3,5-Tribromo-2-hydroxytoluene) is a potent lachrymator (tear gas agent).[1]
 - Protocol: All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.
 - Decontamination: Glassware should be rinsed with an ethanolic KOH solution to decompose residual bromide before removal from the hood.
- Elemental Bromine: Highly corrosive and volatile.[1] Causes severe chemical burns.[1] Use predominantly in the hood with appropriate gloves (Laminate or heavy Nitrile).
- Carbon Tetrachloride: If used, CCl

is a known carcinogen and hepatotoxin.[1] Handle with extreme care or substitute with Chlorobenzene or Trifluorotoluene where possible.[1]

References

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- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] (Classic review on Wohl-Ziegler kinetics and conditions).

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